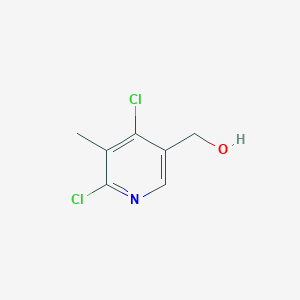![molecular formula C21H28O3Si B13676454 Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)
Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols. The TBDPS group is known for its stability under a variety of conditions, making it a valuable tool in multi-step synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate typically involves the protection of an alcohol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
ROH+TBDPSCl→RO-TBDPS+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems also helps in maintaining consistent reaction conditions, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate primarily undergoes deprotection reactions to remove the TBDPS group. This can be achieved using various reagents such as tetrabutylammonium fluoride (TBAF) or acids like hydrochloric acid (HCl).
Common Reagents and Conditions
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Oxidation: Can be oxidized using reagents like pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Deprotection: The primary alcohol is regenerated.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is widely used in scientific research for the following applications:
Chemistry: Used as a protecting group in multi-step organic synthesis.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action for Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric hindrance, protecting the alcohol from unwanted reactions. During deprotection, the TBDPS group is selectively removed, revealing the functional alcohol group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ®-3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanoate
- Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-ethylpropanoate
Uniqueness
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to other silyl protecting groups like tert-butyldimethylsilyl (TBDMS). This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C21H28O3Si |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
methyl 3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
InChI-Schlüssel |
FEGOPXSXQDUYIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)
![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
